molecular formula C12H16BrN3O7 B13424880 [(2R,3R,4R,5R)-3,4-diacetyloxy-5-azido-6-bromooxan-2-yl]methyl acetate

[(2R,3R,4R,5R)-3,4-diacetyloxy-5-azido-6-bromooxan-2-yl]methyl acetate

Cat. No.: B13424880
M. Wt: 394.18 g/mol
InChI Key: MSEDCODCCLBQJH-OZRWLHRGSA-N
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Description

[(2R,3R,4R,5R)-3,4-diacetyloxy-5-azido-6-bromooxan-2-yl]methyl acetate is a complex organic compound characterized by its unique structural features

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(2R,3R,4R,5R)-3,4-diacetyloxy-5-azido-6-bromooxan-2-yl]methyl acetate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Protection of Hydroxyl Groups: The hydroxyl groups of the starting material are protected using acetylation to form acetates.

    Introduction of Azido Group: The azido group is introduced through nucleophilic substitution, often using sodium azide as the reagent.

    Bromination: The bromine atom is introduced via electrophilic bromination, typically using bromine or N-bromosuccinimide (NBS).

    Final Acetylation: The final product is obtained by acetylating the remaining hydroxyl groups.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic steps but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

[(2R,3R,4R,5R)-3,4-diacetyloxy-5-azido-6-bromooxan-2-yl]methyl acetate undergoes various chemical reactions, including:

    Nucleophilic Substitution: The azido and bromo groups can participate in nucleophilic substitution reactions, leading to the formation of new compounds.

    Reduction: The azido group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Oxidation: The acetate groups can be hydrolyzed to form hydroxyl groups, which can then undergo oxidation to form carbonyl compounds.

Common Reagents and Conditions

    Nucleophilic Substitution: Sodium azide, bromine, N-bromosuccinimide (NBS)

    Reduction: Hydrogen gas, palladium catalyst

    Oxidation: Hydrochloric acid, sodium hypochlorite

Major Products Formed

    Nucleophilic Substitution: Various substituted derivatives

    Reduction: Amine derivatives

    Oxidation: Carbonyl compounds

Scientific Research Applications

[(2R,3R,4R,5R)-3,4-diacetyloxy-5-azido-6-bromooxan-2-yl]methyl acetate has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential as a bioorthogonal reagent in labeling and imaging studies.

    Medicine: Investigated for its potential use in drug delivery systems due to its ability to undergo specific chemical transformations.

    Industry: Utilized in the development of novel materials with unique properties.

Mechanism of Action

The mechanism of action of [(2R,3R,4R,5R)-3,4-diacetyloxy-5-azido-6-bromooxan-2-yl]methyl acetate involves its ability to undergo specific chemical reactions that modify its structure and function. The azido group can participate in click chemistry reactions, forming stable triazole linkages. The bromo group can undergo nucleophilic substitution, allowing for the introduction of various functional groups. These reactions enable the compound to interact with specific molecular targets and pathways, making it useful in various applications.

Comparison with Similar Compounds

[(2R,3R,4R,5R)-3,4-diacetyloxy-5-azido-6-bromooxan-2-yl]methyl acetate can be compared with other similar compounds, such as:

    [(2R,3R,4R,5R,6S)-3,4,6-tris(acetyloxy)-5-acetamidooxan-2-yl]methyl acetate: This compound has an additional acetamido group, which may alter its reactivity and applications.

    [(2R,3R,4R,5R)-3,4-diacetyloxy-5-azido-6-chlorooxan-2-yl]methyl acetate: The chloro derivative may have different reactivity compared to the bromo derivative.

The uniqueness of this compound lies in its combination of functional groups, which provide a versatile platform for various chemical transformations and applications.

Properties

Molecular Formula

C12H16BrN3O7

Molecular Weight

394.18 g/mol

IUPAC Name

[(2R,3R,4R,5R)-3,4-diacetyloxy-5-azido-6-bromooxan-2-yl]methyl acetate

InChI

InChI=1S/C12H16BrN3O7/c1-5(17)20-4-8-10(21-6(2)18)11(22-7(3)19)9(15-16-14)12(13)23-8/h8-12H,4H2,1-3H3/t8-,9-,10+,11-,12?/m1/s1

InChI Key

MSEDCODCCLBQJH-OZRWLHRGSA-N

Isomeric SMILES

CC(=O)OC[C@@H]1[C@@H]([C@@H]([C@H](C(O1)Br)N=[N+]=[N-])OC(=O)C)OC(=O)C

Canonical SMILES

CC(=O)OCC1C(C(C(C(O1)Br)N=[N+]=[N-])OC(=O)C)OC(=O)C

Origin of Product

United States

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